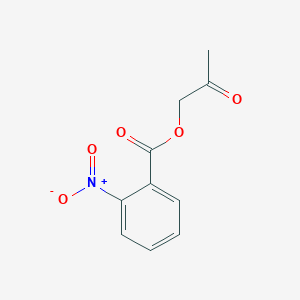

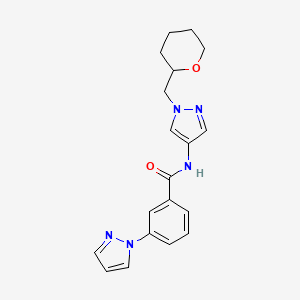

3-(Isoindolin-2-yl)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazine derivatives has been reported in various studies . For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides . Another study described a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo [1,2-a] pyrazine-1,6,7(2H)-trione” and other derivatives, from the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, and finally the reaction with water .Applications De Recherche Scientifique

Synthesis and Reactivity

Research has focused on developing efficient synthetic methods for pyrazine derivatives, including 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile, and exploring their reactivity. For instance, studies have been conducted on the synthesis of heterocyclic compounds through reactions involving pyrazine derivatives. These reactions are crucial for creating complex molecules with potential biological activities. One study elaborated on the synthesis and reactions of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, showcasing the versatility of pyrazine carbonitriles in chemical synthesis (Yassin, 2009).

Biological Activities

The biological activity of pyrazine derivatives has been a subject of interest. Compounds based on the pyrazine scaffold, including those related to this compound, have been evaluated for various biological effects. For example, derivatives have been synthesized for antimicrobial evaluation, showing that these compounds possess a wide range of biological activities. Studies such as the efficient synthesis and transformations involving rearrangement of the pyridine ring in tetrahydroisoquinoline derivatives have contributed to this area, highlighting the potential of pyrazine derivatives in developing new therapeutic agents (Paronikyan et al., 2019).

Material Science and Photophysical Properties

Research has also extended to the material sciences, where pyrazine derivatives demonstrate significant potential. Their photophysical properties, such as fluorescence, make them interesting candidates for material science applications. For instance, novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives have been synthesized, displaying full-color-tunable solid-state emissions and mechanofluorochromic activities. These properties are critical for the development of new materials for electronics and photonics (Zhang et al., 2021).

Antimicrobial and Anticancer Activities

Continued interest in the medicinal applications of pyrazine derivatives has led to the synthesis of compounds with evaluated antimicrobial and anticancer activities. Research has highlighted the potential of these compounds as therapeutic agents. For instance, the synthesis and evaluation of new heterocyclic compounds based on pyrazole derivatives for their anticancer activity showcase the promise of pyrazine carbonitriles in the development of anticancer drugs (Metwally et al., 2016).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, Pyrazine-2-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c14-7-12-13(16-6-5-15-12)17-8-10-3-1-2-4-11(10)9-17/h1-6H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYWJMBZQKRUNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)

![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2637025.png)

![3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2637026.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B2637027.png)

![dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2637029.png)

![N-[(3-Oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-ynamide](/img/structure/B2637030.png)

![1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone](/img/structure/B2637033.png)